molecular formula C11H14O4 B1315010 Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester CAS No. 91971-26-5

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

Cat. No. B1315010
CAS RN: 91971-26-5
M. Wt: 210.23 g/mol
InChI Key: OSTPPPKMSVFESB-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester” is a chemical compound with the molecular formula C11H14O4. It is an ester formed by the condensation of benzoic acid and ethanol . This compound is a degradation product of dibenzoate plasticizers .


Molecular Structure Analysis

The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The molecular weight of “Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester” is 210.23 g/mol. It has a density of 1.1715 g/cm3 . The boiling point is 127-130 °C at a pressure of 5 Torr .

Scientific Research Applications

Prodrug Design and Drug Delivery Systems

Benzoic acid esters, including those derived from glycolic acid, have been studied extensively in the context of prodrug design. Research by Nielsen and Bundgaard (1987) explored the hydrolysis of various benzoic acid esters, including benzoylglycolic acid esters, in human plasma. Their findings are pivotal for understanding the design of ester prodrugs of carboxylic acid agents. The study demonstrated that the structure of the alcohol moiety significantly influences the enzyme-catalyzed hydrolysis of these esters in plasma (Nielsen & Bundgaard, 1987).

Synthesis and Structural Analysis

In another study, the synthesis of 2-hydroxy-4-methyl benzoic acid, which is structurally related to 2-(2-hydroxyethoxy)-benzoic acid ethyl ester, was explored. The research conducted by Qing-ming et al. (2006) focused on the synthesis process using acetone and ethyl formate, leading to a simplified synthetic route. This study contributes to the understanding of the synthesis methods for compounds structurally similar to 2-(2-hydroxyethoxy)-benzoic acid ethyl ester (Qing-ming et al., 2006).

Biodegradable Polymers for Drug Release

Samyn et al. (1995) synthesized poly(ether-ester) azo polymers containing 4-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy} benzoic acid for potential use in colon-specific drug release. These polymers were evaluated for biodegradability by azoreductase in the rat caecum, highlighting the significance of these polymers in drug delivery systems (Samyn et al., 1995).

Chemical Reactions and Properties

Research on the alkaline hydrolysis of alkyl benzoates, including ethyl esters of substituted benzoic acids, was conducted by Farooqi et al. (1977). This study provides insights into the chemical reactions and properties of benzoic acid esters, contributing to a deeper understanding of their behavior under different conditions (Farooqi et al., 1977).

Solubility in Alkanols

The solubility of benzoic acid and its esters, including those related to 2-(2-hydroxyethoxy)-benzoic acid ethyl ester, was studied by Restaino and Martin (1964). They investigated the solubility of these compounds in a series of n-alkanols, providing valuable data on the solubility parameters and theoretical calculations for these substances (Restaino & Martin, 1964)

properties

IUPAC Name

ethyl 2-(2-hydroxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTPPPKMSVFESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481017
Record name Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

CAS RN

91971-26-5
Record name Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Gopinath, B Barkakaty, B Talukdar… - The Journal of Organic …, 2003 - ACS Publications
The peroxovanadium species generated from V 2 O 5 and hydrogen peroxide, which is liberated from peroxy salts such as sodium perborate (SPB) or sodium percarbonate (SPC), …
Number of citations: 135 pubs.acs.org
R Peraman, D Nayakanti, HHT Dugga… - Scientia …, 2013 - mdpi.com
A validated stability-indicating RP-HPLC method for etofenamate (ETF) was developed by separating its degradation products on a C18 (250 mm× 4.6 mm 5 μm) Qualisil BDS column …
Number of citations: 8 www.mdpi.com
R Peraman, K Bhadraya, YP Reddy… - Indian journal of …, 2015 - ncbi.nlm.nih.gov
By considering the current regulatory requirement for an analytical method development, a reversed phase high performance liquid chromatographic method for routine analysis of …
Number of citations: 37 www.ncbi.nlm.nih.gov
P Ramalinagm, SS Basha, K Bhaddraya… - Handbook of Analytical …, 2021 - Elsevier
Quality by design (QbD) is “a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, …
Number of citations: 4 www.sciencedirect.com
M Pilkington-Miksa - 2005 - search.proquest.com
Integrin-targeting peptides have been shown to increase transfection efficiency when included in a number of different non-viral vectors. In the case of Lipofectin/DN A complexes (LD), …
Number of citations: 4 search.proquest.com

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